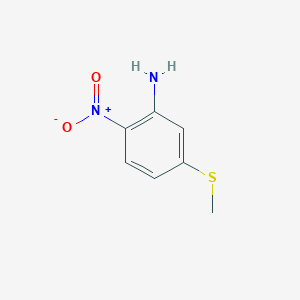

5-(Méthylsulfanyl)-2-nitroaniline

Vue d'ensemble

Description

5-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to an aniline ring

Applications De Recherche Scientifique

Chemical Synthesis

Intermediates for Organic Compounds

5-(Methylsulfanyl)-2-nitroaniline is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and dyes. For instance, it is involved in synthesizing metabolites of Albendazole, a widely used anthelmintic drug. The compound's structure allows for further functionalization, making it versatile for creating complex molecules .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, 5-(Methylsulfanyl)-2-nitroaniline has been studied for its potential therapeutic properties. Its derivatives have shown promise in developing new medications targeting various diseases. For example, the compound has been used to prepare N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, which may exhibit anti-cancer properties .

Toxicological Studies

Due to its nitro group, 5-(Methylsulfanyl)-2-nitroaniline is also a subject of toxicological studies. Understanding its toxicity profiles is essential for ensuring safety in pharmaceutical applications. The compound has been classified under several hazard categories, indicating potential risks associated with exposure .

Material Science

Dyes and Pigments

The compound is utilized in dye chemistry, particularly in the formulation of azo dyes. Azo dyes are significant in textile applications due to their vibrant colors and stability. 5-(Methylsulfanyl)-2-nitroaniline can be coupled with naphthol derivatives to create azo compounds that are used for dyeing fabrics and yarns .

-

Synthesis of Anthelmintic Metabolites

- Objective : To develop effective metabolites of Albendazole using 5-(Methylsulfanyl)-2-nitroaniline.

- Methodology : The compound was reacted with various amines under controlled conditions to yield new derivatives.

- Findings : Several derivatives exhibited enhanced efficacy against parasitic infections compared to Albendazole alone.

-

Development of Azo Dyes

- Objective : To explore the dyeing capabilities of 5-(Methylsulfanyl)-2-nitroaniline when combined with naphthol derivatives.

- Methodology : A series of experiments were conducted to determine the optimal conditions for azo dye formation.

- Findings : The resultant azo dyes showed excellent colorfastness and stability on various textile substrates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 5-(Methylsulfanyl)aniline. The process begins with the preparation of 5-(Methylsulfanyl)aniline, which can be synthesized by the reaction of 5-chloro-2-nitroaniline with sodium methylthiolate. The nitration step involves treating 5-(Methylsulfanyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield 5-(Methylsulfanyl)-2-nitroaniline.

Industrial Production Methods

Industrial production of 5-(Methylsulfanyl)-2-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; performed under reflux or at elevated pressure.

Substitution: Halogenation with chlorine or bromine, acylation with acyl chlorides; conducted in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: 5-(Methylsulfinyl)-2-nitroaniline, 5-(Methylsulfonyl)-2-nitroaniline.

Reduction: 5-(Methylsulfanyl)-2-phenylenediamine.

Substitution: Halogenated derivatives, acylated derivatives.

Mécanisme D'action

The mechanism of action of 5-(Methylsulfanyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s activity by influencing its chemical reactivity and binding properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Methylsulfanyl)-2-aminophenol: Similar structure but with a hydroxyl group instead of a nitro group.

5-(Methylsulfanyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a nitro group.

5-(Methylsulfanyl)-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

5-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both a methylsulfanyl group and a nitro group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Activité Biologique

5-(Methylsulfanyl)-2-nitroaniline is an organic compound that has garnered attention for its potential biological activities. Characterized by the presence of a methylsulfanyl group and a nitro group attached to an aniline ring, this compound is primarily investigated for its applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

5-(Methylsulfanyl)-2-nitroaniline (CAS No. 31431-10-4) can be synthesized through the nitration of 5-(Methylsulfanyl)aniline, typically using a mixture of concentrated sulfuric and nitric acids under controlled conditions. The resulting compound has distinct properties due to its unique functional groups, which influence its reactivity and biological interactions.

The biological activity of 5-(Methylsulfanyl)-2-nitroaniline is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects, including:

- Covalent Binding : Reduced nitro species may bind to DNA, resulting in nuclear damage and cell death.

- Enzyme Interaction : The compound may alter the activity of specific enzymes or receptors within biological systems .

Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. Studies have shown that 5-(Methylsulfanyl)-2-nitroaniline exhibits significant antibacterial activity against various pathogens. The mechanism involves the reduction of the nitro group, generating toxic intermediates that can damage bacterial DNA. For instance, similar nitro derivatives have been effective against Helicobacter pylori and Mycobacterium tuberculosis, highlighting their potential in treating resistant infections .

| Pathogen | Activity | Mechanism |

|---|---|---|

| Helicobacter pylori | Antibacterial | Nitro reduction leading to DNA damage |

| Mycobacterium tuberculosis | Antimycobacterial | Formation of reactive intermediates |

Anticancer Properties

Emerging research indicates that 5-(Methylsulfanyl)-2-nitroaniline may possess anticancer properties. The nitro group is known to influence cellular signaling pathways involved in cancer progression. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through oxidative stress mechanisms and by disrupting cellular redox balance .

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of nitro compounds, including those related to 5-(Methylsulfanyl)-2-nitroaniline, showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

- Anticancer Activity : A theoretical study indicated that modifications on the nitro group could enhance the compound's efficacy against specific cancer cell lines. The presence of the methylsulfanyl group was found to improve solubility and bioavailability, making it a suitable candidate for further drug development .

Comparative Analysis with Similar Compounds

The biological activity of 5-(Methylsulfanyl)-2-nitroaniline can be compared with other similar compounds:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 5-(Methylsulfanyl)-2-aminophenol | -OH group instead of -NO2 | Moderate antibacterial activity |

| 5-(Methylsulfanyl)-2-chloroaniline | -Cl instead of -NO2 | Limited antimicrobial properties |

| 5-(Methylsulfanyl)-2-nitrophenol | -OH instead of -NH2 | Antioxidant properties |

Propriétés

IUPAC Name |

5-methylsulfanyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHJZKYOSJGALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.